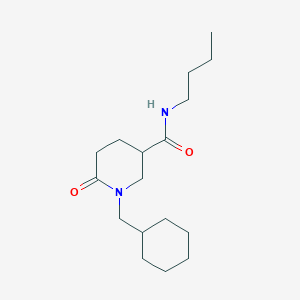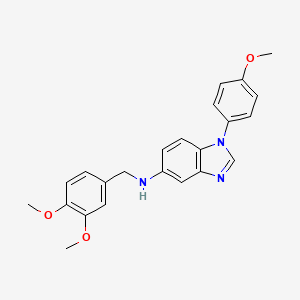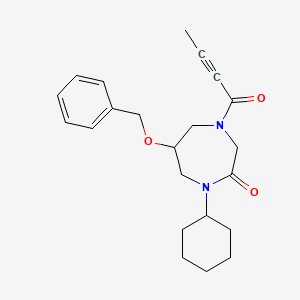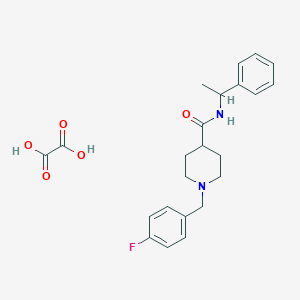![molecular formula C14H14N2O3S B6100541 methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6100541.png)
methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate, commonly known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MET is a thiazole derivative that can be synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of MET is not fully understood. However, studies have shown that MET can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and bacterial DNA gyrase. MET can also induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
MET has been shown to have various biochemical and physiological effects. In vitro studies have shown that MET can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MET can also inhibit the migration and invasion of cancer cells by suppressing the expression of MMPs. In vivo studies have shown that MET can reduce the growth of tumors and improve the survival rate of animals with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MET has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. MET is also stable under normal laboratory conditions and can be stored for an extended period. However, MET has some limitations. It has low solubility in water, which can limit its use in some experiments. MET can also have cytotoxic effects at high concentrations, which can affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for the research on MET. One of the most promising areas is the development of MET-based drugs for the treatment of cancer and inflammation. MET can also be used as a scaffold for the synthesis of novel thiazole derivatives with improved properties. Further studies are needed to elucidate the mechanism of action of MET and its potential applications in other fields, such as material science and agriculture.
Conclusion:
In conclusion, MET is a thiazole derivative that has shown promising results as an anti-inflammatory, antitumor, and antimicrobial agent. MET can be synthesized through a simple and efficient method and has potential applications in various fields. Further research is needed to fully understand the mechanism of action of MET and its potential applications.
Synthesemethoden
MET can be synthesized through a one-pot reaction of 4-ethylacetophenone, thiosemicarbazide, and methyl chloroacetate in the presence of an acid catalyst. The reaction yields MET as a yellow solid with a high yield and purity. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
MET has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MET has shown promising results as an anti-inflammatory, antitumor, and antimicrobial agent. In agriculture, MET has been used as a fungicide and pesticide. In material science, MET has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and sensing.
Eigenschaften
IUPAC Name |
methyl (2Z)-2-[2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-9-4-6-10(7-5-9)15-14-16-13(18)11(20-14)8-12(17)19-2/h4-8H,3H2,1-2H3,(H,15,16,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVAJXANAPWTEG-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B6100475.png)
![2-[(2-chlorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B6100483.png)
![methyl 1-[2-hydroxy-3-(3-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6100493.png)
![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6100497.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6100498.png)
![ethyl 3-(3-chlorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6100506.png)

![7-(4-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6100524.png)
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6100525.png)

![1-[5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6100545.png)
![N-benzyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100550.png)
